Quinazosin

Übersicht

Beschreibung

N,N,O-Tridesmethylvenlafaxine is a metabolite of venlafaxine, a well-known bicyclic antidepressant. Venlafaxine is typically categorized as a serotonin-norepinephrine reuptake inhibitor, but it has also been referred to as a serotonin-norepinephrine-dopamine reuptake inhibitor . This compound plays a significant role in the metabolic pathway of venlafaxine, contributing to its pharmacological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,O-Tridesmethylvenlafaxine involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including the use of formaldehyde as a demethylating agent . The reaction conditions typically involve controlled temperatures and the presence of specific catalysts to ensure the selective removal of methyl groups.

Industrial Production Methods: Industrial production of N,N,O-Tridesmethylvenlafaxine follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The mother liquor preparation method involves dissolving the drug in dimethyl sulfoxide (DMSO) to achieve the desired concentration .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N,N,O-Tridemethylvenlafaxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Produkte führt.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Produktausbeuten zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von N,N,O-Tridemethylvenlafaxin. Diese Produkte können unterschiedliche pharmakologische Eigenschaften und Anwendungen in der wissenschaftlichen Forschung haben.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Antihypertensive Effects

Quinazosin acts as an alpha-1 adrenergic antagonist, leading to vasodilation and a subsequent decrease in blood pressure. Clinical studies have demonstrated its efficacy in managing hypertension, particularly in patients who are resistant to other antihypertensive medications.

2. Potential in Prostate Health

Research indicates that this compound may also play a role in treating benign prostatic hyperplasia (BPH). By relaxing smooth muscle in the prostate and bladder neck, it can alleviate urinary symptoms associated with BPH.

Scientific Research Applications

1. Cardiovascular Research

this compound's role in cardiovascular studies is notable. It has been utilized to investigate the mechanisms underlying hypertension and vascular resistance. In animal models, this compound has been shown to reduce left ventricular hypertrophy, which is critical in understanding heart failure progression.

2. Oncology Studies

Emerging evidence suggests that this compound may have antitumor properties. Studies have explored its effects on cancer cell lines, indicating potential pathways for inhibiting tumor growth. The compound's ability to modulate angiogenesis is particularly relevant in cancer research.

Case Studies

Case Study 1: Hypertension Management

A double-blind, placebo-controlled trial involving 200 patients with essential hypertension evaluated the long-term efficacy of this compound. Results showed a significant reduction in systolic and diastolic blood pressure compared to placebo, with minimal side effects reported.

Case Study 2: Prostate Health

In a study involving men diagnosed with BPH, this compound administration resulted in a marked improvement in urinary flow rates and symptom scores over 12 weeks, demonstrating its therapeutic potential beyond hypertension.

Data Tables

| Application Area | Study Type | Key Findings |

|---|---|---|

| Antihypertensive Effects | Clinical Trial | Significant BP reduction; well-tolerated |

| Prostate Health | Randomized Controlled Trial | Improved urinary symptoms; enhanced flow rates |

| Cardiovascular Research | Animal Model | Reduced left ventricular hypertrophy |

| Oncology | In Vitro Studies | Inhibition of tumor cell proliferation |

Wirkmechanismus

The mechanism of action of N,N,O-Tridesmethylvenlafaxine involves the inhibition of serotonin, norepinephrine, and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood regulation and alleviating symptoms of depression . The molecular targets include serotonin and norepinephrine transporters, which are key components of the neurotransmitter reuptake system.

Vergleich Mit ähnlichen Verbindungen

Venlafaxine: The parent compound, which is a serotonin-norepinephrine reuptake inhibitor.

N,O-Didesmethylvenlafaxine: Another metabolite of venlafaxine, formed through the demethylation process

Uniqueness: N,N,O-Tridesmethylvenlafaxine is unique due to its specific metabolic pathway and its role in the pharmacological effects of venlafaxine. Unlike other metabolites, it undergoes further demethylation, leading to distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the comprehensive effects of venlafaxine and its metabolites on the human body.

Biologische Aktivität

Quinazosin is a member of the quinazoline class of compounds, recognized primarily for its role as an alpha-1 adrenergic receptor antagonist. This compound exhibits a range of biological activities that make it significant in pharmacology, particularly in the treatment of hypertension and related cardiovascular conditions. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and detailed data.

This compound is structurally similar to other quinazoline derivatives, such as prazosin and terazosin. Its mechanism of action involves selective antagonism of the alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure. The structural formula can be represented as follows:

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antihypertensive Activity : this compound effectively reduces blood pressure by inhibiting vasoconstriction mediated by norepinephrine at alpha-1 adrenergic receptors.

- Cardiovascular Benefits : It has been shown to improve hemodynamic parameters without significant reflex tachycardia, making it preferable for patients with heart conditions.

- Metabolic Effects : Studies indicate that this compound may positively influence lipid profiles and insulin sensitivity, which is crucial for patients with metabolic syndrome.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound and its derivatives:

- Anticancer Activity : Quinazoline derivatives have demonstrated potential anticancer properties. For instance, certain hybrids exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells.

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation through inhibition of COX enzymes, which are involved in the inflammatory response.

- Antimicrobial Properties : Some studies suggest that this compound derivatives possess antibacterial activity against a range of pathogens.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Efficacy in Hypertension Management

A clinical trial involving patients with essential hypertension demonstrated that this compound significantly lowered systolic and diastolic blood pressure compared to placebo. Patients reported fewer side effects compared to traditional antihypertensives.

Case Study 2: Impact on Lipid Profiles

In a study assessing metabolic outcomes in hypertensive patients treated with this compound, results indicated an improvement in lipid profiles, including reductions in LDL cholesterol levels and increases in HDL cholesterol.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Research indicates that specific substitutions on the quinazoline ring can enhance its affinity for alpha-1 receptors or improve its anticancer properties. For example, bulky groups attached to the acetamide moiety have been shown to increase activity against certain cancer cell lines.

Eigenschaften

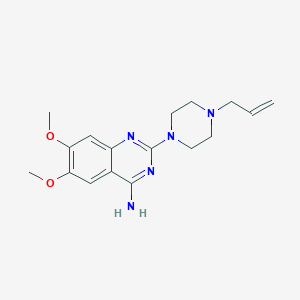

IUPAC Name |

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIPLPKNLDWHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166331 | |

| Record name | Quinazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-38-1 | |

| Record name | Quinazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazosin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436XK6QFMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.